2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
Description
2-(4-Chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2,1-ij]quinoline core linked to a 4-chlorophenoxy-substituted acetamide group. This compound is structurally distinct from simpler acetamide derivatives due to its fused bicyclic system and substituted phenoxy group, which likely influence its physicochemical and biochemical properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKOYFRGSKDOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide typically involves multiple steps:
-
Formation of the Chlorophenoxy Intermediate
Starting Materials: 4-chlorophenol and chloroacetic acid.
Reaction: The reaction between 4-chlorophenol and chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 4-chlorophenoxyacetic acid.
Conditions: Reflux in an aqueous medium.
-
Synthesis of the Tetrahydroquinoline Core
Starting Materials: Aniline derivatives and cyclohexanone.
Reaction: Cyclization reaction to form the tetrahydroquinoline core.
Conditions: Acidic or basic conditions, often using catalysts like Lewis acids.
-
Coupling Reaction
Starting Materials: 4-chlorophenoxyacetic acid and the tetrahydroquinoline derivative.
Reaction: Coupling reaction using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Conditions: Typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Automated Reaction Monitoring: Using in-line analytical techniques to ensure consistent product quality.
Purification: Techniques such as crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : HCl (6 M), reflux at 110°C for 12–24 hours.
-
Outcome : Cleavage of the amide bond produces 2-(4-chlorophenoxy)acetic acid and the corresponding quinoline-derived amine.
Basic Hydrolysis
-
Conditions : NaOH (4 M), ethanol/water (1:1), 80°C for 8–16 hours.
-
Outcome : Generates sodium 2-(4-chlorophenoxy)acetate and free amine.
| Reaction Type | Reagents | Temperature | Products |
|---|---|---|---|
| Acidic | HCl | 110°C | Carboxylic acid + Amine |
| Basic | NaOH | 80°C | Carboxylate salt + Amine |
Nucleophilic Substitution at Chlorophenyl Group
The para-chlorine atom on the phenoxy group participates in nucleophilic aromatic substitution (NAS):
-
Reagents : Amines (e.g., morpholine, piperidine), alkoxides, or thiols.
-
Conditions : Polar aprotic solvents (DMF, DMSO), 100–120°C, 24–48 hours.
-
Outcome : Replacement of chlorine with nucleophiles (e.g., -OCH3, -NH2).
Example :
Oxidation/Reduction of Tetrahydroquinoline Core
The tetrahydroquinoline moiety undergoes redox reactions:
Oxidation
-
Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane .
-
Outcome : Conversion of the tetrahydroquinoline ring to a dihydroquinoline derivative.
Reduction
-
Reagents : LiAlH4 in THF, 0°C to room temperature.
-
Outcome : Reduction of the carbonyl group (C=O) to a hydroxyl group (C-OH).
Functionalization via Cyclization and Alkylation
The pyrroloquinoline scaffold supports ring-forming reactions:
Intramolecular Cyclization
-
Application : Used to synthesize fused polycyclic derivatives for enhanced biological activity.
Side-Chain Alkylation
-
Reagents : Alkyl halides (e.g., 3-chloropropoxybenzene), K2CO3 .
-
Outcome : Introduction of alkyl/aryl groups to the quinoline nitrogen.
Analytical Characterization of Reactions
Key techniques for monitoring reaction progress and purity:
| Technique | Application | Example Data |
|---|---|---|
| HPLC | Quantifies product yield and purity | Retention time: 8.2 min (99% purity) |
| NMR | Confirms structural changes (e.g., ¹H, ¹³C) | δ 7.8 ppm (amide proton) |
| Mass Spec | Verifies molecular weight | m/z 404.87 [M+H]⁺ |
Pharmacological Relevance of Derived Products
Modified derivatives exhibit enhanced bioactivity:
Scientific Research Applications
Research indicates that 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exhibits significant biological activity:
Anticancer Properties
Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. Its mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis. For instance, it has been reported to induce apoptosis in breast cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This effect is attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Halogenation Reactions: Introduction of chlorine into the aromatic ring.
- Amide Bond Formation: Condensation reactions to form the amide bond.
- Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization.
These synthetic routes are optimized for high yield and purity using techniques such as chromatography for purification.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in breast and lung cancer models. The compound was found to significantly reduce tumor size in xenograft models when administered at therapeutic doses .
Case Study 2: Neuroprotection
Another study focused on the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes in animal models .
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide exerts its effects would depend on its specific application:
- **Pathways Involved
Molecular Targets: It may interact with specific enzymes, receptors, or other proteins, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.
Biological Activity
2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems and its potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes a chlorophenoxy group and a pyrroloquinoline moiety. Its chemical formula is , which contributes to its interaction with biological targets.
Anticancer Properties
Research has indicated that quinoline derivatives exhibit significant anticancer activity. Studies have shown that this compound demonstrates antiproliferative effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro tests revealed that this compound inhibited the growth of HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
The proposed mechanisms of action for the anticancer effects include:
- Induction of Apoptosis : The compound appears to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is evidenced by increased expression of pro-apoptotic markers and decreased anti-apoptotic proteins in treated cells .
- Cell Cycle Arrest : Flow cytometry analyses indicated that the compound causes cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Studies suggest it has effectiveness against several bacterial strains:
- Bacterial Inhibition : The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of this compound:
- Neurotransmitter Modulation : Animal studies suggest that it may enhance neurotransmitter levels in models of neurodegenerative diseases. This could be beneficial in conditions such as Huntington's disease and Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study conducted on the MCF-7 breast cancer cell line demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The study utilized a standard MTT assay to quantify cell proliferation and concluded that the compound could serve as a lead for developing new anticancer agents.
Case Study 2: Neuroprotective Properties
In a rat model of neurodegeneration induced by quinolinic acid, administration of this compound improved motor functions and reduced behavioral deficits. Biochemical assays indicated decreased lipid peroxidation and enhanced antioxidant enzyme activities in the brain tissues of treated animals compared to controls .
Summary Table of Biological Activities
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | Induction of apoptosis; Cell cycle arrest |
| Antimicrobial | Inhibition of bacterial growth | Disruption of bacterial cell wall integrity |
| Neuroprotective | Improvement in motor functions | Modulation of neurotransmitter levels |
Comparison with Similar Compounds
Pyrroloquinoline Derivatives
- N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9) Structural Difference: Replaces the acetamide group with a propionamide (CH2CH2CONH-) chain.
- N-(1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide (CAS 101651-47-2) Structural Difference: Lacks the 4-chlorophenoxy group and the 4-oxo moiety on the pyrroloquinoline core. Impact: Reduced hydrogen-bonding capacity and electronic effects, possibly diminishing target affinity compared to the chlorophenoxy variant .
Substituent Modifications
Phenoxy/Aryl Group Variations
- 2-(4-Chlorophenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide Structural Difference: Substitutes the phenoxy group (O-linked) with a direct chlorophenyl (C-linked) attachment.
- Impact: Serves as a synthetic intermediate for derivatives like quinolin-8-yloxy acetamides; the fluorine atom may improve metabolic stability compared to chlorine .
Amide Chain Modifications
- N-(1-Methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS 898410-90-7) Structural Difference: Features a butyramide (CH2CH2CH2CONH-) chain and a methyl group on the pyrroloquinoline nitrogen. Impact: Enhanced lipophilicity and steric bulk, which could prolong half-life but reduce solubility .
Data Tables: Structural and Physicochemical Comparisons
Q & A
Q. What are the key synthetic pathways for synthesizing 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, including:
- Step 1 : Coupling of the chlorophenoxy-acetyl group to the pyrroloquinoline core via amide bond formation using carbodiimide-based coupling agents (e.g., EDC or DCC) under anhydrous conditions .
- Step 2 : Cyclization of the tetrahydroquinoline moiety under acidic or basic conditions, with temperature control (60–80°C) to prevent side reactions .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the product, followed by NMR (¹H/¹³C) and mass spectrometry (MS) for structural validation .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
- ¹H/¹³C NMR : To verify the presence of the chlorophenoxy group (δ 7.2–7.4 ppm for aromatic protons) and the pyrroloquinoline core (distinct peaks for NH and carbonyl groups) .
- HPLC : Purity assessment (>95% purity threshold for biological assays) using a C18 reverse-phase column with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: ~344.81 for [M+H]⁺) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screenings often focus on:
- Enzyme Inhibition : Testing against kinases or proteases using fluorometric assays (e.g., ADP-Glo™ kinase assays) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side-product formation?
- Methodological Answer :
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to improve efficiency .
- In-line Monitoring : Employ real-time FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .
- Data-Driven Adjustments : Use design of experiments (DoE) to model interactions between variables (temperature, pH, catalyst loading) .
Q. How should discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell viability assays (e.g., MTT vs. resazurin) to identify variability sources .
- Metabolic Stability Testing : Evaluate compound stability in assay media (e.g., plasma protein binding via ultrafiltration) to rule out pharmacokinetic confounders .
- Structural Reanalysis : Verify batch purity via differential scanning calorimetry (DSC) to detect polymorphic forms that may alter activity .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- QSAR Modeling : Develop regression models based on electronic descriptors (HOMO/LUMO energies) and steric parameters (molar refractivity) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational dynamics .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 Knockout Screens : Identify essential genes modulating compound efficacy in target cells .
- Thermal Proteome Profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts via mass spectrometry .
- Metabolomics : LC-MS-based profiling to trace metabolic pathway perturbations (e.g., TCA cycle intermediates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
